molecular formula C27H36N4O2S B4324312 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B4324312
M. Wt: 480.7 g/mol
InChI Key: VWCFEELCYITNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the adamantyl-piperazine intermediate: This step involves the reaction of 1-adamantylamine with piperazine under controlled conditions.

    Introduction of the imidazole moiety: The intermediate is then reacted with an imidazole derivative, such as 4-methyl-1H-imidazole-5-carbaldehyde, in the presence of a suitable catalyst.

    Thioether formation: The resulting compound undergoes a thioetherification reaction with 2-oxoethylthiol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenated compounds or alkylating agents are typically employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to hydrophobic pockets in proteins, while the imidazole and piperazine rings facilitate interactions with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an adamantyl group, piperazine ring, and imidazole moiety, which confer distinct chemical and biological properties not found in simpler phenolic compounds.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2S/c1-18-24(13-19-2-4-23(32)5-3-19)29-26(28-18)34-17-25(33)30-6-8-31(9-7-30)27-14-20-10-21(15-27)12-22(11-20)16-27/h2-5,20-22,32H,6-17H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCFEELCYITNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)CC6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 6
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE

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